molecular formula C7H7BrINO B2499427 5-Bromo-3-iodo-2-methoxyaniline CAS No. 1845713-72-5

5-Bromo-3-iodo-2-methoxyaniline

Cat. No.: B2499427
CAS No.: 1845713-72-5
M. Wt: 327.947
InChI Key: OTGQKBAIDRKHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-2-methoxyaniline is an organic compound with the molecular formula C7H7BrINO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methoxyaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method involves the bromination and iodination of 2-methoxyaniline. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to achieve selective substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted aniline derivatives .

Scientific Research Applications

5-Bromo-3-iodo-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyaniline
  • 3-Iodo-2-methoxyaniline
  • 2-Methoxy-5-methylaniline

Uniqueness

5-Bromo-3-iodo-2-methoxyaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

5-bromo-3-iodo-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQKBAIDRKHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.